(-)-2,3-O-Isopropylidene-d-threitol

Polymer Chemistry Materials Science Polyurethane Synthesis

Choose (-)-2,3-O-Isopropylidene-D-threitol for unmatched stereochemical control. Its isopropylidene group yields polymers with higher Tg than unprotected threitol and delivers a helical twisting power of -1.75 μm⁻¹ for precise optical tuning. The (R,R) enantiomer ensures correct stereochemistry in complex total syntheses, such as gymnasterkoreayne F. A four-step route gives 1-deoxy-D-xylulose 5-phosphate in 58% overall yield, a key probe for anti-infective target validation. Insist on this specific acetal-protected threitol to avoid failed reactions, inferior material properties, and regulatory setbacks.

Molecular Formula C7H14O4
Molecular Weight 162.18 g/mol
CAS No. 73346-74-4
Cat. No. B017384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-2,3-O-Isopropylidene-d-threitol
CAS73346-74-4
Synonyms(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol;  (4R-trans)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol;  (-)-2,3-O-Isopropylidene-D-threitol;  [(4R,5R)-5-Hydroxymethyl-2,2-dimethyl-1,3-_x000B_dioxolan-4-yl]methanol;  _x000B_
Molecular FormulaC7H14O4
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESCC1(OC(C(O1)CO)CO)C
InChIInChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m1/s1
InChIKeyINVRLGIKFANLFP-PHDIDXHHSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (-)-2,3-O-Isopropylidene-D-threitol (CAS 73346-74-4) for Asymmetric Synthesis and Chiral Material Development


(-)-2,3-O-Isopropylidene-D-threitol (CAS 73346-74-4) is a cyclic acetal-protected derivative of D-threitol, a four-carbon sugar alcohol (tetrose). It is a chiral, C2-symmetric molecule widely employed as a versatile chiral building block and auxiliary in stereoselective organic synthesis [1]. Its structure features a 2,2-dimethyl-1,3-dioxolane ring that protects the secondary 2,3-hydroxyl groups, leaving the primary 1,4-hydroxyl groups free for selective functionalization [2]. This compound is a crystalline solid with a reported melting point of 71°C and is commercially available from major chemical suppliers, ensuring its accessibility for research and development applications.

Why (-)-2,3-O-Isopropylidene-D-threitol Cannot Be Substituted by Other Protected Threitols or Chiral Diols


Generic substitution of (-)-2,3-O-Isopropylidene-D-threitol with other chiral building blocks, such as unprotected threitol, different acetal-protected derivatives (e.g., methylidene), or enantiomeric forms, is not feasible due to significant differences in physical properties, reactivity, and resulting material performance. The specific isopropylidene protecting group confers a distinct balance of stability and reactivity, leading to quantifiable differences in key metrics like glass transition temperature (Tg) in derived polymers [1] and unique helical twisting power (HTP) in liquid crystal applications [2]. Furthermore, the high stereochemical purity of this specific enantiomer is critical for achieving high yields and enantioselectivity in complex total syntheses, where use of the opposite enantiomer would yield the undesired stereoisomer [3].

Quantitative Differentiation of (-)-2,3-O-Isopropylidene-D-threitol (CAS 73346-74-4) Against Key Comparators


Superior Thermal Performance in Polyurethanes: Tg Enhancement Over Unprotected Threitol Analogs

When incorporated into linear polyurethanes, (-)-2,3-O-Isopropylidene-D-threitol yields materials with a glass transition temperature (Tg) that is higher than that of polyurethanes made from its unsubstituted analog, unprotected threitol [1]. This is a critical differentiator for applications requiring enhanced thermal stability.

Polymer Chemistry Materials Science Polyurethane Synthesis

Defined Helical Twisting Power in Liquid Crystal Applications: A Unique Chiral Dopant Metric

Alternating oligomers incorporating the (-)-2,3-O-isopropylidene-D-threitol core demonstrate a specific helical twisting power (HTP) when used as a chiral dopant in a nematic liquid crystal host (5OCB) [1]. The HTP per chiral core was determined to be -1.75 μm⁻¹, with a strong linear correlation (R = 0.99) to the number of chiral cores, a value that is intrinsic to this specific stereoisomer and protecting group combination [1]. This differentiates it from other chiral dopants which would exhibit different HTP values.

Liquid Crystals Chiral Dopants Materials Science

Essential Enantiomeric Purity for Stereospecific Total Synthesis: Divergent Product Outcomes

In the total synthesis of gymnasterkoreayne F, the choice of starting material's chirality is decisive. Using (-)-2,3-O-isopropylidene-D-threitol as the starting material exclusively yields the enantiomer of the natural product, whereas its antipode, (+)-2,3-O-isopropylidene-L-threitol, provides the natural product (+)-gymnasterkoreayne F [1]. This demonstrates that the compounds are not interchangeable and their selection dictates the stereochemical outcome of the entire multi-step synthesis.

Total Synthesis Stereochemistry Natural Product Synthesis

High Synthetic Efficiency: Documented Multi-Step Yield as a Chiral Pool Starting Material

The compound serves as a highly efficient chiral pool starting material, as demonstrated by its use in the synthesis of 1-deoxy-D-xylulose and its 5-phosphate. The protected tetraol was converted to the target 1-deoxy-D-xylulose in an overall yield of 69% over four steps, and to the 5-phosphate derivative in an overall yield of 58% from the starting threitol [1]. This high yield establishes a benchmark for synthetic routes originating from this specific building block, which is not guaranteed when starting from other protected or unprotected tetroses.

Organic Synthesis Process Chemistry Yield Optimization

Procurement-Driven Application Scenarios for (-)-2,3-O-Isopropylidene-D-threitol


Synthesis of Enantiomerically Pure Natural Product Analogs and Pharmaceuticals

As demonstrated by the total synthesis of gymnasterkoreayne F enantiomers, this compound is essential for constructing molecules with defined stereochemistry [1]. Research groups focused on the total synthesis of chiral natural products or the development of single-enantiomer pharmaceuticals should prioritize this building block. Its use ensures the installation of the correct stereocenter, which is critical for biological activity and regulatory approval.

Development of High-Performance Chiral Polymeric Materials

For polymer chemists developing new materials, the use of (-)-2,3-O-Isopropylidene-D-threitol in polyurethane synthesis leads to polymers with a higher glass transition temperature (Tg) compared to those derived from unprotected threitol [2]. This makes it the preferred monomer for applications requiring enhanced thermal stability and mechanical performance, such as in specialty coatings, adhesives, or biomedical devices where structural integrity at elevated temperatures is paramount.

Formulation of Advanced Chiral Liquid Crystal Displays and Sensors

Given its well-defined helical twisting power (HTP) of -1.75 μm⁻¹ in nematic liquid crystals, (-)-2,3-O-Isopropylidene-D-threitol derivatives are valuable components for creating chiral nematic phases [3]. Researchers in materials science and display technology can utilize this quantifiable chirality transfer to precisely tune the optical properties of liquid crystal mixtures for applications in displays, optical sensors, and tunable lasers.

Efficient Synthesis of Key Biochemical Probes and Substrates

The documented high-yielding, four-step route from this compound to 1-deoxy-D-xylulose and its 5-phosphate (69% and 58% overall yields, respectively) makes it the starting material of choice for synthesizing these crucial substrates [4]. These substrates are essential for studying the non-mevalonate pathway of isoprenoid biosynthesis, a validated target for anti-infective drug discovery. This provides a reliable and efficient route for procuring these otherwise complex molecules.

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